molecular formula C22H26N4O6 B12451786 N'~1~,N'~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide

N'~1~,N'~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide

Cat. No.: B12451786
M. Wt: 442.5 g/mol
InChI Key: UWTHKHQOVSNJQZ-UHFFFAOYSA-N
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Description

N’-[2-(2-METHYLPHENOXY)ACETYL]-4-[2-(2-METHYLPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including phenoxy, acetyl, and hydrazido groups, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-METHYLPHENOXY)ACETYL]-4-[2-(2-METHYLPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-(2-methylphenoxy)acetic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-METHYLPHENOXY)ACETYL]-4-[2-(2-METHYLPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .

Scientific Research Applications

N’-[2-(2-METHYLPHENOXY)ACETYL]-4-[2-(2-METHYLPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[2-(2-METHYLPHENOXY)ACETYL]-4-[2-(2-METHYLPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANEHYDRAZIDE involves its interaction with specific molecular targets. The phenoxy and hydrazido groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The compound may also modulate specific signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H26N4O6

Molecular Weight

442.5 g/mol

IUPAC Name

1-N',4-N'-bis[2-(2-methylphenoxy)acetyl]butanedihydrazide

InChI

InChI=1S/C22H26N4O6/c1-15-7-3-5-9-17(15)31-13-21(29)25-23-19(27)11-12-20(28)24-26-22(30)14-32-18-10-6-4-8-16(18)2/h3-10H,11-14H2,1-2H3,(H,23,27)(H,24,28)(H,25,29)(H,26,30)

InChI Key

UWTHKHQOVSNJQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NNC(=O)CCC(=O)NNC(=O)COC2=CC=CC=C2C

Origin of Product

United States

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